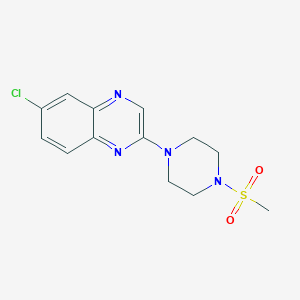

![molecular formula C19H21ClN6 B6475652 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2640975-14-8](/img/structure/B6475652.png)

5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxalines have diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound also contains an amine group, which is a derivative of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups .

Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods. One common method involves the condensation of aromatic diamines with dicarbonyl derivatives . The specific synthesis pathway for your compound would depend on the exact structure and may involve additional steps to incorporate the piperidine and pyrimidine moieties.Chemical Reactions Analysis

Quinoxalines can undergo various reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that your compound can undergo would depend on its exact structure and the conditions under which it’s reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinoxalines are generally stable compounds and can exhibit diverse pharmacological activities .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides catalyzed by palladium. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. The compound’s stability and rapid transmetalation with palladium (II) complexes contribute to its widespread use in this context .

Antiproliferative Activity

Researchers have explored the antiproliferative potential of pyrimidine-derived indole ribonucleosides, including derivatives of our compound. Specifically, (2S,3R,4S,5S)-2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol exhibited notable cytotoxicity against HepG2 cells and THP-1 .

Antiviral Properties

The same compound mentioned above also demonstrated antiviral activity against Dengue virus and anti-hepatitis C virus. Its potential in combating viral infections warrants further investigation .

Plant Hormone Analogues

Indole derivatives play a crucial role in plant biology. For instance, indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Our compound’s structural similarity to indole suggests potential applications as a plant growth regulator or hormone analogue .

Chemical Biology and Medicinal Chemistry

Given its unique structure, our compound could serve as a valuable tool in chemical biology studies. Researchers may explore its interactions with biological targets, receptor binding, and potential therapeutic applications. Medicinal chemists might investigate its modification for drug development .

Materials Science and Organic Electronics

Organic semiconductors are essential for flexible electronics and optoelectronic devices. Our compound’s π-conjugated system and halogen substitution make it interesting for materials science applications. Researchers could explore its use in organic field-effect transistors (OFETs), solar cells, or light-emitting diodes (LEDs) .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6/c1-13-18(24-17-6-4-3-5-16(17)23-13)26-9-7-15(8-10-26)25(2)19-21-11-14(20)12-22-19/h3-6,11-12,15H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNGXQMPXYACSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-difluorophenyl)-3-(propan-2-yl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6475572.png)

![N-[1-(4-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475576.png)

![1-(2,3-dimethylphenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B6475586.png)

![3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6475594.png)

![2-(2-methoxyphenyl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one](/img/structure/B6475601.png)

![2-(4-chlorophenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6475604.png)

![N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475629.png)

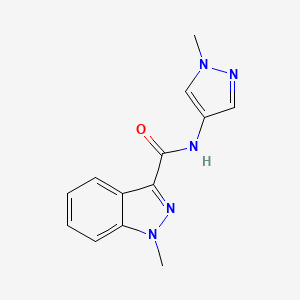

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6475636.png)

![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6475644.png)

![6,7-dimethoxy-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline](/img/structure/B6475648.png)

![N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6475669.png)

![N,N,4-trimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6475674.png)